PEG15-bis-THP
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Overview
Description
PEG15-bis-THP, also known as polyethylene glycol 15-bis-tetrahydropyranyl, is a small molecule drug composed of several functional groups. It consists of a polyethylene glycol chain with 15 units of ethylene glycol and two tetrahydropyranyl groups linked together. The tetrahydropyranyl groups are cyclic ethers containing an oxygen atom in the ring structure. This combination of functional groups is designed to target specific biological processes in the body, improving solubility, stability, and reducing toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG15-bis-THP involves the reaction of polyethylene glycol with tetrahydropyranyl groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent, such as N-hydroxysuccinimide esters, which react with primary amine groups to form amide bonds.
Introduction of Tetrahydropyranyl Groups: The activated polyethylene glycol is then reacted with tetrahydropyranyl groups under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
PEG15-bis-THP undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be performed on the tetrahydropyranyl groups to yield reduced products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PEG15-bis-THP has a wide range of scientific research applications, including:
Chemistry: Used as a spacer to improve solubility and stability of compounds in solution.
Biology: Employed in the development of drug delivery systems, such as nanoparticles, liposomes, and micelles.
Medicine: Utilized in the development of drugs for the treatment of cancer and other diseases, leveraging its pharmacophore properties.
Industry: Applied in the production of biocompatible and biodegradable polymers for various industrial applications
Mechanism of Action
The mechanism of action of PEG15-bis-THP involves its interaction with specific biological targets. The polyethylene glycol chain improves solubility and stability, while the tetrahydropyranyl groups act as pharmacophores, targeting specific molecular pathways. These interactions lead to the desired therapeutic effects, such as anti-cancer activity .
Comparison with Similar Compounds
PEG15-bis-THP can be compared with other similar compounds, such as:
Polyethylene Glycol 15-bis-tetrahydrofuran: Similar in structure but contains tetrahydrofuran groups instead of tetrahydropyranyl groups.
Polyethylene Glycol 15-bis-tetrahydrothiophene: Contains tetrahydrothiophene groups, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of polyethylene glycol and tetrahydropyranyl groups, providing a balance of solubility, stability, and pharmacophore activity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O17/c1-3-7-52-37(5-1)54-35-33-50-31-29-48-27-25-46-23-21-44-19-17-42-15-13-40-11-9-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-30-32-51-34-36-55-38-6-2-4-8-53-38/h37-38H,1-36H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRBUBTVNCKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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